(4-Pentylcyclohex-1-en-1-yl)boronic acid
Overview
Description
Scientific Research Applications
Catalytic Properties and Chemical Reactions
Boronic acids, including (4-Pentylcyclohex-1-en-1-yl)boronic acid, are versatile in chemistry, notably in catalysis. They are used in enantioselective reactions, such as the aza-Michael addition, which is vital for synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
Boronic acid polymers demonstrate significant promise in biomedical fields, including treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them useful in developing new biomaterials (Cambre & Sumerlin, 2011).
Nanoparticle Functionalization
Phenylboronic-acid-modified nanoparticles are gaining attention for biological and biomedical applications, such as potential antiviral therapeutics against viruses like Hepatitis C (Khanal et al., 2013).
Sensing Applications
Boronic acids are crucial in sensing applications due to their interactions with diols and Lewis bases. They are used in a range of sensing technologies, from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).
Fluorescent Chemosensors
The unique interaction of boronic acid with diols has been exploited to develop fluorescent sensors for probing carbohydrates and bioactive substances. This research is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Lewis Acid Catalysis
Boronic acids like (4-Pentylcyclohex-1-en-1-yl)boronic acid are also used as catalysts in various organic reactions. They enable electrophilic and nucleophilic modes of activation in organic reactions, contributing to more efficient and selective chemical processes (Hall, 2019).
Safety And Hazards
Future Directions
Boronic acids, including “(4-Pentylcyclohex-1-en-1-yl)boronic acid”, have gained significant attention in the scientific community. They have shown promise in various applications, including as sensors and delivery systems . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(4-pentylcyclohexen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVZIHUKLFDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674488 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pentylcyclohex-1-en-1-yl)boronic acid | |
CAS RN |
1072946-31-6 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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